Dabigatran-d4 -

Dabigatran-d4

Catalog Number: EVT-15278552
CAS Number:
Molecular Formula: C25H25N7O3
Molecular Weight: 475.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Dabigatran-d4 is a stable isotope-labeled derivative of dabigatran, which is an oral anticoagulant used primarily for the prevention of thromboembolic events. The compound is categorized as a direct thrombin inhibitor, functioning to prevent blood clots by inhibiting the action of thrombin, a key enzyme in the coagulation cascade. Dabigatran-d4 is utilized mainly in pharmacokinetic studies and research applications where isotopic labeling is required for tracking and quantification purposes.

Source

Dabigatran-d4 is derived from dabigatran etexilate, which itself is a prodrug that is converted into its active form, dabigatran, in the body. The synthesis of dabigatran-d4 involves the incorporation of deuterium atoms into the molecular structure of dabigatran, enhancing its analytical properties without significantly altering its biological activity.

Classification

Dabigatran-d4 falls under the classification of:

  • Type: Small molecule
  • Category: Anticoagulant
  • Chemical Class: Benzimidazoles
Synthesis Analysis

The synthesis of dabigatran-d4 typically involves several key steps:

  1. Starting Materials: The synthesis often begins with deuterated precursors such as 4-nitrobenzonitrile-D4.
  2. Esterification: An esterification reaction may be performed using methylamino-m-nitrobenzoate as a raw material to yield an esterification product.
  3. Reduction: The nitro group in the esterification product is reduced to an amino group.
  4. Formation of Intermediates: Subsequent reactions involve the formation of various intermediates through coupling reactions and further modifications.
  5. Final Product Isolation: The final step typically includes purification processes to isolate dabigatran-d4 with high purity levels (greater than 99%) and isotope abundance.

The detailed method for synthesizing deuterium-substituted dabigatran includes multiple steps that are optimized for yield and purity, as described in various patent documents .

Molecular Structure Analysis

Dabigatran-d4 has a molecular formula of C25H22D4ClN7O3C_{25}H_{22}D_{4}ClN_{7}O_{3} with a corresponding molecular weight that reflects the incorporation of deuterium isotopes. The structure can be represented as follows:

  • Core Structure: Dabigatran-d4 maintains the core benzimidazole structure typical of its parent compound.
  • Deuterium Substitution: The presence of deuterium atoms allows for distinct mass spectrometric identification and quantification.

The chemical structure plays a crucial role in its function as a thrombin inhibitor while providing unique properties for research applications .

Chemical Reactions Analysis

Dabigatran-d4 participates in several chemical reactions typical of anticoagulants:

  • Inhibition Mechanism: It acts as a reversible inhibitor of thrombin, preventing fibrinogen conversion to fibrin, thus inhibiting clot formation.
  • Reactivity with Other Compounds: Dabigatran-d4 can undergo various chemical transformations similar to its non-labeled counterpart but with enhanced tracking capabilities due to its isotopic labeling.

The technical details surrounding these reactions are critical for understanding its pharmacodynamics and pharmacokinetics .

Mechanism of Action

The mechanism by which dabigatran-d4 exerts its anticoagulant effects involves:

  1. Binding to Thrombin: Dabigatran-d4 binds directly to both free and fibrin-bound thrombin.
  2. Inhibition of Fibrin Formation: By inhibiting thrombin's activity, it prevents the conversion of fibrinogen to fibrin, thereby obstructing clot formation.
  3. Impact on Platelet Aggregation: The compound also inhibits thrombin-induced platelet aggregation, further contributing to its anticoagulant effect.

This mechanism is essential for its use in clinical settings where anticoagulation is necessary .

Physical and Chemical Properties Analysis

Dabigatran-d4 exhibits several notable physical and chemical properties:

  • Appearance: Typically appears as a yellow-white crystalline powder.
  • Solubility: It demonstrates pH-dependent solubility; more soluble at lower pH levels and poorly soluble in ethyl acetate.
  • Stability: The compound is stable under various conditions but requires careful handling due to potential degradation over time.

Analyses such as infrared spectroscopy, nuclear magnetic resonance, and mass spectrometry are employed to characterize these properties .

Applications

Dabigatran-d4 has significant applications in scientific research:

  • Pharmacokinetic Studies: Used extensively in studies examining drug absorption, distribution, metabolism, and excretion (ADME).
  • Biomarker Research: Acts as a reference standard in assays aimed at measuring dabigatran levels in biological samples.
  • Drug Development: Assists in the development and validation of analytical methods for new formulations or modifications of anticoagulants.

These applications underscore the importance of stable isotope labeling in advancing pharmaceutical research and therapeutic monitoring .

Properties

Product Name

Dabigatran-d4

IUPAC Name

3-[[2-[(4-carbamimidoyl-2,3,5,6-tetradeuterioanilino)methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoic acid

Molecular Formula

C25H25N7O3

Molecular Weight

475.5 g/mol

InChI

InChI=1S/C25H25N7O3/c1-31-20-10-7-17(25(35)32(13-11-23(33)34)21-4-2-3-12-28-21)14-19(20)30-22(31)15-29-18-8-5-16(6-9-18)24(26)27/h2-10,12,14,29H,11,13,15H2,1H3,(H3,26,27)(H,33,34)/i5D,6D,8D,9D

InChI Key

YBSJFWOBGCMAKL-PKHQNOSGSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)C(=O)N(CCC(=O)O)C3=CC=CC=N3)N=C1CNC4=CC=C(C=C4)C(=N)N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1C(=N)N)[2H])[2H])NCC2=NC3=C(N2C)C=CC(=C3)C(=O)N(CCC(=O)O)C4=CC=CC=N4)[2H]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.